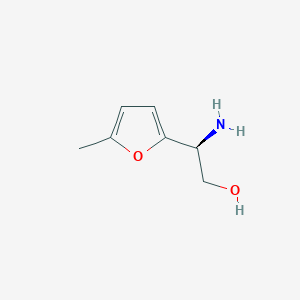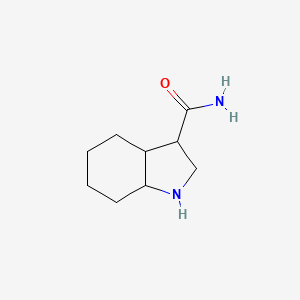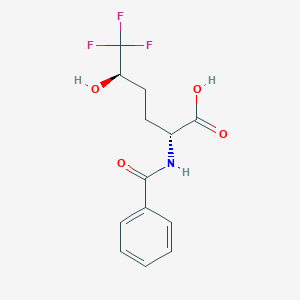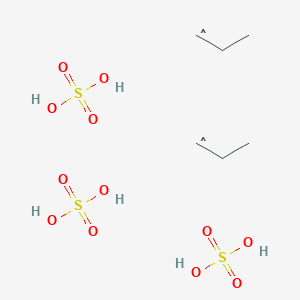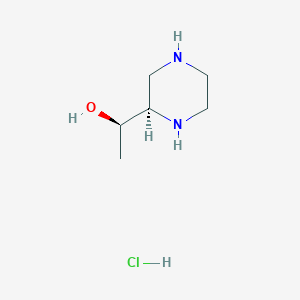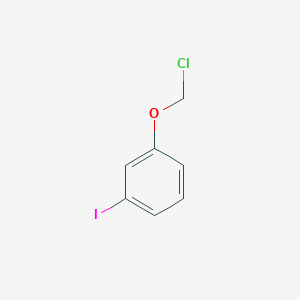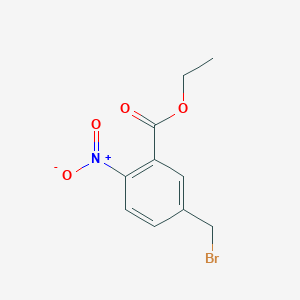![molecular formula C24H21NO2S B13145833 1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 90571-15-6](/img/structure/B13145833.png)
1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is a complex organic compound characterized by its anthracene-9,10-dione core structure
Preparation Methods
The synthesis of 1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene-9,10-dione Core: This step involves the oxidation of anthracene to form anthracene-9,10-dione.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the anthracene-9,10-dione.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the amino-anthracene-9,10-dione with 4-(tert-butyl)phenyl thiol under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.
Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets through various pathways:
Binding to Biological Molecules: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function and activity.
Electron Transfer: Its anthracene-9,10-dione core can participate in electron transfer reactions, influencing redox processes in biological systems.
Fluorescence: The compound’s structure allows it to exhibit fluorescence, which can be utilized in imaging and diagnostic applications.
Comparison with Similar Compounds
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione can be compared with similar compounds such as:
1-Amino-9,10-anthraquinone: Lacks the thioether linkage and tert-butyl group, resulting in different chemical properties and applications.
4-(tert-butyl)phenyl thiol: Contains the thioether linkage but lacks the anthracene-9,10-dione core, leading to different reactivity and uses.
Anthracene-9,10-dione: The parent compound without the amino and thioether groups, used primarily as an intermediate in organic synthesis.
Properties
CAS No. |
90571-15-6 |
|---|---|
Molecular Formula |
C24H21NO2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-amino-4-(4-tert-butylphenyl)sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO2S/c1-24(2,3)14-8-10-15(11-9-14)28-19-13-12-18(25)20-21(19)23(27)17-7-5-4-6-16(17)22(20)26/h4-13H,25H2,1-3H3 |
InChI Key |
FDFLIJGDIKXPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


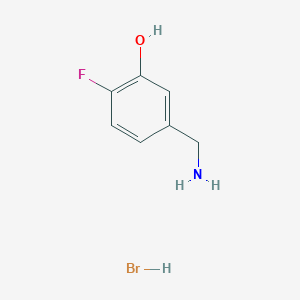
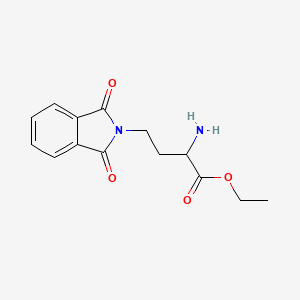

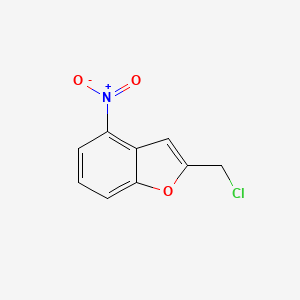

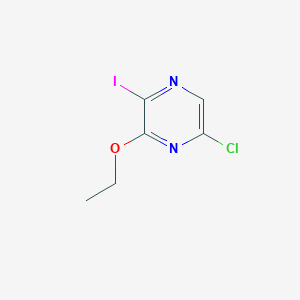
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
